

scale-up procedure for Grandisol intermediate synthesis

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Compound of Interest

Compound Name: *cis-3-benzyloxy-2,2-dimethyl-cyclobutanol*

CAS No.: 2059914-99-5

Cat. No.: B2524022

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Application Note: Scalable Continuous-Flow Photochemical Synthesis of the Grandisol Core

Executive Summary

This application note details a scalable, continuous-flow protocol for synthesizing (±)-cis-1-methylbicyclo[4.2.0]octan-5-one, the critical cyclobutane-fused intermediate in the total synthesis of Grandisol (the boll weevil sex pheromone).

Traditionally, the construction of the strained cyclobutane ring via [2+2] photocycloaddition is the bottleneck in Grandisol manufacturing due to the poor light penetration (Beer-Lambert law) inherent in batch reactors. This protocol utilizes Process Intensification (PI) principles, employing a pressurized continuous-flow photoreactor to enhance photon flux, increase ethylene solubility, and reduce reaction times from hours to minutes.

Introduction & Retrosynthetic Logic

Grandisol ((+)-(1R,2S)-1-(2-hydroxyethyl)-2-isopropenyl-1-methylcyclobutane) relies on the formation of a thermodynamically unstable cyclobutane core. The most direct synthetic route

involves the intermolecular [2+2] photocycloaddition of 3-methyl-2-cyclohexenone with ethylene.

In batch systems, this reaction suffers from:

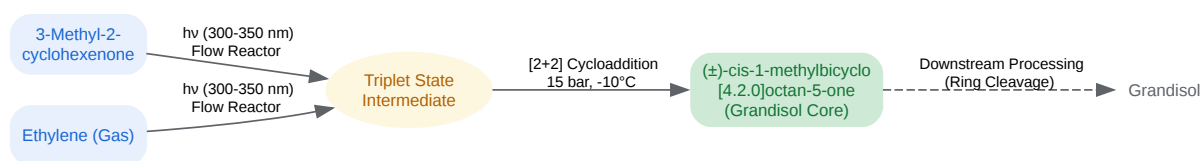
- **Low Ethylene Solubility:** Requiring cryogenic temperatures (-70°C) to maintain sufficient concentration.
- **Light Attenuation:** Reaction rates drop drastically as scale increases; over-irradiation of the wall layer leads to polymeric byproducts.
- **Safety Hazards:** Large volumes of pressurized flammable gas and high-energy UV sources.

The Flow Chemistry Solution: By transitioning to a micro- or meso-fluidic flow reactor, we achieve:

- **Uniform Irradiation:** High surface-to-volume ratio ensures the entire reaction mass is actively irradiated.
- **Enhanced Safety:** Small reactor volume minimizes gas hold-up.
- **Elevated Pressure/Temperature:** Operating at 10–20 bar allows the reaction to proceed at -20°C to 0°C with high ethylene saturation, accelerating kinetics.

Reaction Scheme

The transformation involves the excitation of the enone to its triplet state, followed by the trapping of ethylene to form the bicyclic system.



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Figure 1: Photochemical pathway to the Grandisol intermediate.

Process Development & Optimization

The following parameters were optimized to maximize conversion and minimize the "head-to-head" regioisomer (though the cis-fused head-to-tail isomer is naturally favored).

Parameter	Batch Baseline	Continuous Flow Protocol	Rationale
Reactor Type	Immersion Well (Pyrex)	FEP Tubing Coil (10 mL vol)	FEP is UV transparent and pressure resistant.
Light Source	450W Hg Lamp (Broadband)	365 nm High-Power LED	Monochromatic light reduces side reactions.
Temperature	-70°C	-10°C	Pressure allows higher T without outgassing.
Pressure	1 atm (Bubbling)	15 bar (BPR)	Increases ethylene concentration in liquid phase (Henry's Law).
Residence Time	4–12 Hours	20–40 Minutes	Improved photon efficiency.
Solvent	DCM or Acetone	Acetonitrile/DCM (9:1)	Acetonitrile has excellent UV transparency >200nm.

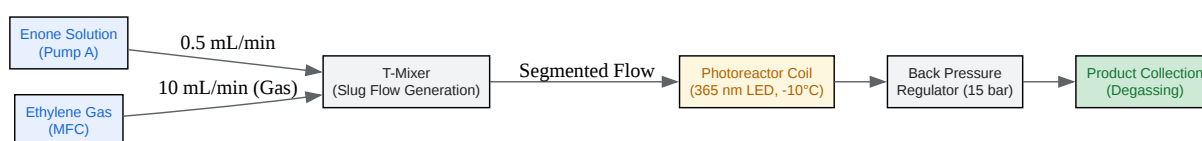
Detailed Scale-Up Protocol

Safety Warning: This procedure involves pressurized flammable gas (Ethylene) and high-intensity UV radiation. Operate inside a fume hood with appropriate shielding. Ensure the system is pressure-tested before introducing gas.

Equipment Setup

- Pumps: HPLC pump (for liquid feed) and Mass Flow Controller (MFC) for Ethylene gas.

- Reactor: 10 mL coil of FEP tubing (1/16" O.D., 0.8 mm I.D.) wrapped around a cooled mandrel.
- Light Source: LED Module (365 nm) arranged cylindrically around the FEP coil.
- Pressure Control: Back Pressure Regulator (BPR) set to 15 bar (217 psi).
- Mixer: T-junction (PEEK or Stainless Steel) for gas-liquid segmentation.



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Figure 2: Schematic of the continuous-flow photochemical reactor setup.

Step-by-Step Procedure

Step 1: Reagent Preparation

- Dissolve 3-methyl-2-cyclohexenone (11.0 g, 0.1 mol) in Acetonitrile (HPLC Grade, 500 mL).
 - Note: Concentration = 0.2 M. Higher concentrations may lead to dimerization of the enone.
- Degas the solution by sparging with Argon for 15 minutes to remove dissolved Oxygen (a triplet quencher).

Step 2: System Startup & Equilibration

- Set the reactor cooling bath/chiller to -10°C.
- Flush the system with pure Acetonitrile using Pump A at 0.5 mL/min.
- Set the Back Pressure Regulator (BPR) to 15 bar.

- Introduce Ethylene gas via the MFC. Adjust gas flow to achieve a stable "slug flow" (alternating gas/liquid segments). A Gas:Liquid ratio of 20:1 (volumetric at atmospheric pressure) is recommended to ensure saturation at 15 bar.
 - Calculation: At 15 bar, gas volume compresses. The effective ratio inside the reactor ensures excess ethylene.

Step 3: Reaction Execution

- Switch Pump A inlet to the Enone Stock Solution.
- Turn on the 365 nm LED light source.
- Residence Time: The liquid residence time is calculated based on the liquid flow rate and the liquid fraction of the reactor volume.
 - Target: ~30 minutes irradiation time.
- Discard the first 2 reactor volumes (20 mL) to allow steady state.
- Collect the effluent in a flask vented to an exhaust (to release excess ethylene safely).

Step 4: Work-up & Purification

- Concentrate the collected effluent under reduced pressure (Rotary Evaporator, 30°C, 300 mbar) to remove Acetonitrile.
- Crude Analysis: The residue typically contains 85-90% desired cis-fused product.
- Purification: Flash Column Chromatography (Silica gel, Hexane/Ethyl Acetate 95:5).
 - Target Product: (±)-cis-1-methylbicyclo[4.2.0]octan-5-one.
 - Yield: Expect >80% isolated yield (compared to ~40-50% in batch).

Analytical Controls & Troubleshooting

Issue	Probable Cause	Corrective Action
Low Conversion	Light intensity too low or residence time too short.	Decrease liquid flow rate or increase LED power. Check lamp degradation.
Enone Dimerization	Ethylene concentration too low.	Increase system pressure (up to 20 bar) or increase Gas:Liquid ratio.
Polymer Formation	Over-irradiation or "hot spots".	Improve mixing (slug flow frequency); ensure temperature control is stable at -10°C.
Oxygen Quenching	Incomplete degassing.	Sparge feed solution longer; check system for leaks (O ₂ is a potent triplet quencher).

Analytical Method (GC-FID):

- Column: DB-5 or HP-5 (30m x 0.25mm).
- Temp Program: 60°C (2 min) -> 10°C/min -> 250°C.
- Retention Times:
 - 3-methyl-2-cyclohexenone: ~4.5 min.
 - Product (Bicyclic ketone): ~6.8 min.
 - Enone Dimer (impurity): >10 min.

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